Welcome to the BenchChem Online Store!
molecular formula C12H13FN2O6 B8283449 2-Bis(ethoxycarbonyl)methyl-5-fluoro-3-nitropyridine

2-Bis(ethoxycarbonyl)methyl-5-fluoro-3-nitropyridine

Cat. No. B8283449
M. Wt: 300.24 g/mol
InChI Key: QVIXCKHHDCQWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05811432

Procedure details

The mixture of 2-bis(ethoxycarbonyl)methyl-5-fluoro-3-nitropyridine and diethyl malonate was dissolved in ethanol (100 mL) and added to a suspension of 50% Raney nickel in water (7.8 g) diluted with ethanol (150 mL). The mixture was hydrogenated in a Parr shaker at 3 atmospheres pressure overnight and then filtered through diatomaceous earth (Celite (trademark)) to remove the catalyst. The solvent was removed in vacuo to leave a mixture of 3-amino-2-bis(ethoxycarbonyl)methyl-5-fluoropyridine and diethyl malonate as an oil. The mixture containing 3-amino-2-bis(ethoxycarbonyl)methyl-5-fluropyridine and diethyl malonate was taken up in 6N HCl solution (280 mL) and heated at reflux for 3 hours. After removing the aqueous acid in vacuo, the residue was taken up in water and again concentrated to leave a solid. This was taken up in dry ethanol and concentrated two times to obtain the title compound as a light green solid (4.07 g) which was triturated with hot ethyl acetate and dried in the air. Although somewhat impure by NMR this material was used in directly in the next step without further purification.
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-fluropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
7.8 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([F:16])=[CH:9][N:8]=1)=O)C.C(OCC)(=O)CC(OCC)=O.NC1C(C(C(OCC)=O)C(OCC)=O)=NC=C(F)C=1>C(O)C.[Ni].O.Cl>[F:16][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][C:4](=[O:3])[NH:13]2)=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
280 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C(C1=NC=C(C=C1[N+](=O)[O-])F)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Five
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)F)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Six
Name
3-amino-2-bis(ethoxycarbonyl)methyl-5-fluropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=C(C1)F)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
7.8 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Parr shaker at 3 atmospheres pressure overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite (trademark))
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removing the aqueous acid in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated
CUSTOM
Type
CUSTOM
Details
to leave a solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated two times

Outcomes

Product
Name
Type
product
Smiles
FC1=CN=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.